
Sodium phenolate trihydrate
Overview
Description
Sodium phenolate trihydrate (C₆H₅ONa·3H₂O, CAS 156150-40-2) is the hydrated sodium salt of phenol. It appears as a crystalline solid with a molecular weight of 170.1 g/mol and a melting point of 61–64°C . Its key applications include use as an analytical reagent, buffer, textile softening agent, and flame retardant in the dyeing industry. The compound’s trihydrate form enhances its solubility in polar solvents like water, making it suitable for aqueous-phase reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibupyron is synthesized through a multi-step process. The initial step involves the reaction of 4-methylaminoantipyrine with formaldehyde to form 4-methylaminoantipyrine formaldehyde. This intermediate is then reacted with sodium methanesulfonate to produce dibupyron. The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from -20°C to 0°C .
Industrial Production Methods
Industrial production of dibupyron involves large-scale synthesis using similar reaction conditions as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dibupyron undergoes various chemical reactions, including:
Oxidation: Dibupyron can be oxidized to form its corresponding sulfone derivative.
Reduction: Reduction of dibupyron can lead to the formation of its amine derivative.
Substitution: Dibupyron can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted dibupyron compounds .
Scientific Research Applications
Industrial Synthesis
Sodium phenolate plays a crucial role in the synthesis of phenolic resins, which are widely used in the production of adhesives, coatings, and molded products. These resins are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for industries such as automotive, construction, and electronics. Sodium phenolate acts as a catalyst in the polymerization process, enhancing the formation of robust polymers that meet high-performance standards .
Table 1: Properties of Phenolic Resins
Property | Description |
---|---|
Thermal Stability | High resistance to heat |
Mechanical Strength | Durable under stress |
Chemical Resistance | Resistant to solvents and acids |
Applications | Automotive parts, construction materials |
Pharmaceuticals
In the pharmaceutical industry, sodium phenolate serves as an intermediate in synthesizing various active pharmaceutical ingredients (APIs). Its ability to undergo nucleophilic substitution reactions makes it a valuable reagent for constructing complex organic molecules essential for drug development. For instance, sodium phenolate is involved in synthesizing salicylic acid derivatives, which are key components in anti-inflammatory medications .
Case Study: Synthesis of Salicylic Acid
A notable application is the conversion of sodium phenolate into salicylic acid through a series of reactions involving carbon dioxide under pressure. This method highlights sodium phenolate's importance as a precursor in producing widely used pharmaceuticals .
Agrochemicals
Sodium phenolate is also utilized in manufacturing agrochemicals, including herbicides and pesticides. Its reactive nature allows for the efficient synthesis of active ingredients that protect crops from pests and diseases. This application is vital for increasing agricultural yields and ensuring food security .
Table 2: Agrochemical Applications
Application | Description |
---|---|
Herbicides | Chemicals that inhibit weed growth |
Pesticides | Substances that kill or repel pests |
Impact | Enhances crop protection and yield |
Dyes and Pigments
Another significant application of sodium phenolate is in dye production. It serves as an intermediate in synthesizing various dyes used for textiles and other materials. The compound's reactivity facilitates the creation of vibrant colors that are long-lasting and resistant to fading .
Chemical Reactions
Sodium phenolate's alkaline properties make it useful as a strong base in various chemical reactions. It can be employed in deprotonation processes and other basic conditions necessary for synthesizing diverse chemical products .
Mechanism of Action
Dibupyron exerts its effects through its active metabolites, specifically arachidonoyl-4-methylaminoantipyrine and arachidonoyl-4-aminoantipyrine. These metabolites inhibit the synthesis of prostaglandins, which are involved in pain and fever pathways. Dibupyron also acts on the hypothalamus to regulate body temperature and reduce fever .
Comparison with Similar Compounds
Physical and Chemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water | Key Applications |
---|---|---|---|---|---|
Sodium phenolate trihydrate | C₆H₅ONa·3H₂O | 170.1 | 61–64 | High | Textiles, buffers, analytical chemistry |
Sodium acetate trihydrate | CH₃COONa·3H₂O | 136.08 | 58 | Very high | Heat packs, food preservatives, labs |
Sodium stannate trihydrate | Na₂SnO₃·3H₂O | 266.73 | 140 | Soluble | Electroplating, ceramics, glass production |
Sodium 4-(methoxycarbonyl)phenolate | C₈H₇O₃Na | 174.1 (anhydrous) | Not reported | Moderate | Preservatives, pharmaceuticals |
Key Observations :
- Hydration Effects: this compound and sodium acetate trihydrate both leverage hydration to enhance solubility. However, sodium acetate trihydrate has a lower melting point (58°C vs. 61–64°C), making it more suitable for heat-release applications (e.g., reusable hand warmers) .
- Thermal Stability : Sodium stannate trihydrate exhibits significantly higher thermal stability (melting point 140°C), suited for high-temperature industrial processes .
Biological Activity
Sodium phenolate trihydrate (C₆H₅NaO·3H₂O) is a sodium salt of phenol that has garnered attention for its biological activity, particularly in the fields of biochemistry and pharmacology. This compound is primarily utilized as a reagent in organic synthesis but has also been studied for its effects on cellular processes, gene expression, and potential therapeutic applications.
- Molecular Formula : C₆H₅NaO·3H₂O
- Molecular Weight : 170.14 g/mol
- Melting Point : 56 - 61 °C
- Solubility : Soluble in water at 20 °C
This compound acts as a moderately strong base and can react with alkylating agents to form alkyl phenyl ethers. Its reactivity suggests that it may influence various biochemical pathways, particularly those involving ether and ester formation . The compound's ability to undergo electrophilic aromatic substitutions highlights its potential utility in modifying biological molecules.
Cellular Effects
Research indicates that this compound can affect cellular processes, including:
- Gene Expression : Studies have shown that sodium phenolate can modulate gene expression in certain cellular models, impacting pathways related to inflammation and apoptosis.
- Cell Viability : The compound has been tested for its effects on cell viability and proliferation, with varying results depending on concentration and exposure time. For instance, lower concentrations may promote cell growth, while higher concentrations can induce cytotoxicity .
Case Studies
- Cell Cycle and Apoptosis : In one study, sodium phenolate was used to assess its impact on cell cycle progression and apoptosis in cancer cell lines. The findings indicated that treatment with sodium phenolate led to significant cell cycle arrest at the G1 phase, coupled with increased apoptosis markers such as annexin V positivity .
- Antimicrobial Activity : Sodium phenolate has exhibited antimicrobial properties against various pathogens. In laboratory settings, it has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in disinfectants or preservatives .
Comparative Analysis of Biological Activity
Safety and Toxicity
While this compound has beneficial properties, it is essential to consider its safety profile. The compound is classified as hazardous due to its corrosive nature; thus, appropriate handling precautions are necessary. Toxicological studies indicate that exposure can lead to irritation of the skin and eyes, emphasizing the need for safety measures in laboratory settings .
Q & A
Basic Research Questions
Q. What are the standard methodologies for determining the purity of sodium phenolate trihydrate in laboratory settings?
To assess purity, researchers should employ a combination of analytical techniques:
- Elemental Analysis (CHN): Quantifies carbon, hydrogen, and nitrogen content to verify stoichiometric consistency .
- Proton Nuclear Magnetic Resonance (¹H-NMR): Confirms molecular structure and detects organic impurities .
- Melting Point Analysis: Compare observed values (61–64°C) against literature data to identify deviations caused by hydration state or impurities .
Q. How should this compound be dissolved to avoid decomposition during solution preparation?
Dissolve the compound in deionized water at room temperature with gentle stirring. Avoid prolonged exposure to heat or acidic conditions, as the phenolic group may degrade. For pH-sensitive studies, buffer solutions (e.g., phosphate buffers) can stabilize the phenolate ion .
Q. What experimental protocols are recommended for characterizing its hygroscopicity and hydration stability?
- Thermogravimetric Analysis (TGA): Quantify water loss across temperature gradients to determine hydration states.
- Dynamic Vapor Sorption (DVS): Measure moisture absorption/desorption under controlled humidity to assess hygroscopicity.
- X-ray Diffraction (XRD): Monitor structural changes during hydration/dehydration cycles .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points of this compound across studies?
Discrepancies may arise from variations in hydration states, impurities, or measurement techniques. To address this:
- Standardize Protocols: Use calibrated equipment and controlled heating rates (e.g., 1–2°C/min).
- Cross-Validate: Compare results with complementary methods like Differential Scanning Calorimetry (DSC) .
- Purity Verification: Re-evaluate samples via CHN and NMR to rule out contamination .
Q. What experimental designs are optimal for studying its role as a buffer in multi-component systems?
- pH Titration Studies: Measure buffering capacity in aqueous solutions containing competing ions (e.g., Na⁺, K⁺).
- Ionic Strength Adjustments: Use conductivity meters to evaluate how ionic strength affects phenolic group dissociation.
- Spectroscopic Monitoring: Track structural changes via UV-Vis or FTIR under varying pH conditions .
Q. How can thermal cycling experiments be designed to evaluate its stability for long-term storage applications?
- Cyclic Heating/Cooling: Subject samples to repeated phase transitions (e.g., 20–80°C) and monitor degradation via TGA and XRD.
- Additive Screening: Test nucleating agents (e.g., cellulose derivatives) to suppress supercooling and stabilize thermal performance .
- Latent Heat Measurement: Use calorimetry to quantify energy storage capacity retention after multiple cycles .
Q. Methodological Notes
- Data Interpretation: When analyzing thermal stability, account for the trihydrate’s tendency to lose water progressively, which may alter reactivity .
- Contradiction Management: Cross-reference analytical results (e.g., NMR with elemental analysis) to distinguish between hydration effects and impurities .
Properties
IUPAC Name |
sodium;phenoxide;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O.Na.3H2O/c7-6-4-2-1-3-5-6;;;;/h1-5,7H;;3*1H2/q;+1;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJGUMORHHJFNJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[O-].O.O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635573 | |
Record name | Sodium phenoxide--water (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156150-40-2 | |
Record name | Sodium phenoxide--water (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium phenoxide trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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